
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
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Overview
Description
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C12H12Cl2N3OP and a molecular weight of 316.12 g/mol . This compound is known for its role as a pharmaceutical intermediate, particularly in the synthesis of the antitumor agent Brigatinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide typically involves the reaction of (2-Aminophenyl)dimethylphosphine oxide with 2,4,5-Trichloropyrimidine . The reaction is carried out in the presence of anhydrous potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The mixture is heated to 60°C and stirred for 4 hours . The product is then isolated by filtration and purified using column chromatography to yield a pale yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The phosphine oxide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative .
Scientific Research Applications
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide involves its role as an intermediate in the synthesis of Brigatinib. Brigatinib functions as a potent inhibitor of ALK and c-ros oncogene 1 (ROS1) tyrosine kinases . By inhibiting these kinases, Brigatinib disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: A closely related compound with similar structural features.
2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine: Another similar compound used in pharmaceutical research.
Uniqueness
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is unique due to its specific application in the synthesis of Brigatinib, which is a highly effective ALK inhibitor used in cancer therapy . Its structural features, including the dichloropyrimidine and phosphine oxide groups, contribute to its reactivity and utility in medicinal chemistry .
Biological Activity
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide, with the CAS number 1197953-49-3, is a phosphine oxide derivative primarily recognized as an intermediate in the synthesis of the antitumor agent Brigatinib. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) pathways.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂Cl₂N₃OP, with a molecular weight of 316.12 g/mol. Its structure features a pyrimidine ring substituted with two chlorine atoms and an amino group linked to a phenyl ring, which suggests various potential biological interactions.
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₂Cl₂N₃OP |
Molecular Weight | 316.12 g/mol |
Synonyms | AP26113 intermediates 1 |
IUPAC Name | 2,5-dichloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine |
PubChem CID | 88853985 |
Antitumor Activity
Brigatinib has demonstrated significant efficacy in clinical settings, leading to its approval for use in patients who have not previously received ALK inhibitor therapy. The biological activity of this compound is closely tied to its role in enhancing the potency and selectivity of ALK inhibitors .
Case Studies
- Brigatinib Efficacy : In clinical trials, Brigatinib showed improved outcomes in patients with NSCLC compared to previous therapies. This highlights the importance of this compound as a precursor that contributes to the therapeutic effectiveness of ALK inhibitors .
- Synthesis and Reactivity Studies : Research has explored the reactivity of this compound in organic synthesis, particularly focusing on its ability to form novel pyrimidine derivatives. These derivatives may exhibit diverse biological activities beyond antitumor effects, including antimicrobial and anti-inflammatory properties .
Potential Applications
The compound's unique structure suggests several potential applications:
- Anticancer Therapeutics : As a key intermediate in ALK inhibitor synthesis.
- Synthetic Chemistry : In the development of new pharmaceuticals targeting various biological pathways.
Properties
IUPAC Name |
2,5-dichloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKUAKVCJMVXCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N3OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide in the development of novel cancer therapies?
A1: this compound serves as a crucial building block in the synthesis of 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one []. This complex molecule has demonstrated potential as an ALK and EGFR modulator, which are promising targets for cancer treatment, particularly in non-small cell lung cancer (NSCLC) []. While the specific interactions and downstream effects of this compound are not detailed in the provided research, its presence in the final compound suggests its importance for the overall activity and efficacy. Further research is needed to fully elucidate its contribution to the binding affinity, selectivity, and pharmacological properties of the final drug candidate.
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